4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Overview
Description
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its role as a tyrosine kinase inhibitor, which makes it a valuable agent in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is structurally related to imatinib, a well-known anticancer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide typically involves several key steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-(4-methylpiperazin-1-yl)benzylamine.
Condensation Reaction: The amine group of 4-(4-methylpiperazin-1-yl)benzylamine is condensed with the carboxylic acid group of 4-chlorobenzoic acid to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can effectively block the proliferation of cancer cells . The molecular targets include the BCR-ABL fusion protein, which is commonly found in CML, and the c-KIT receptor, which is involved in GIST .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of CML and GIST.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent and selective inhibitor of BCR-ABL compared to imatinib.
Uniqueness
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is unique due to its specific structural features, such as the presence of the 4-chloro group and the 4-methylpiperazin-1-yl moiety. These structural elements contribute to its distinct pharmacological profile and its ability to selectively inhibit certain tyrosine kinases .
Properties
IUPAC Name |
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-10-12-23(13-11-22)18-8-2-15(3-9-18)14-21-19(24)16-4-6-17(20)7-5-16/h2-9H,10-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTTZHVALHXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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